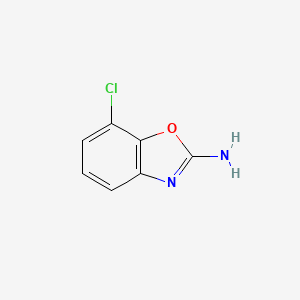

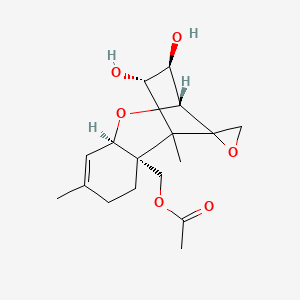

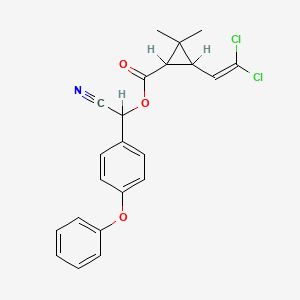

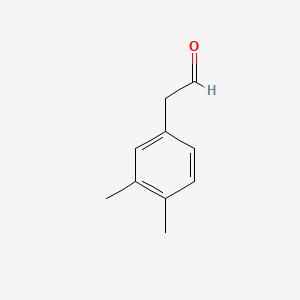

![molecular formula C8H12 B1360247 双环[3.2.1]辛-2-烯 CAS No. 823-02-9](/img/structure/B1360247.png)

双环[3.2.1]辛-2-烯

描述

Bicyclo[3.2.1]oct-2-ene (BCO2E) is a bicyclic hydrocarbon with a molecular formula of C8H14. It is a colorless liquid that is insoluble in water but soluble in many organic solvents. BCO2E has been the subject of numerous scientific studies due to its potential applications in fields such as organic synthesis, drug delivery, and catalysis.

科学研究应用

高官能化对映体纯双环[3.2.1]辛烷体系的合成

市售单萜香芹酮已被有效地转化为一些生物活性化合物中特征的三环[3.2.1.0 2.7 ]辛烷和双环[3.2.1]辛烷体系 . 这种转化涉及一些关键特征,例如5-乙烯基-1,3-环己二烯的分子内狄尔斯-阿尔德反应和环丙烷环的开环 .

药物发现

2-氮杂双环[3.2.1]辛烷是含氮杂环,在药物发现领域具有巨大的潜力 . 该核心已被用作许多全合成中的关键合成中间体 .

生物活性天然化合物的合成

双环[3.2.1]辛烷环体系是许多重要的生物活性天然化合物的基本骨架,特别是三环和四环倍半萜和二萜 . 这种常见结构基序在如此多的生物活性天然产物中的广泛存在,激发了对含有不同功能多样性的碳-双环体系的简单非天然结构的制备 .

金雀花碱类生物碱的合成

自2014年Massiot小组报道了从何氏奥氏球果的根和茎中分离出一系列结构相关的金雀花碱类生物碱后,科学界对该核心的兴趣激增 . 这些化合物属于何氏碱家族,对α4β2神经元烟碱乙酰胆碱受体表现出高亲和力 .

ent-赤霉素和雪松烯型骨架的简便合成

描述了一种溶剂依赖性氧化脱芳构化诱导的双环[3.2.1]辛烷的[5+2]级联反应 . 这种新的方法能够以良好的产率和优异的非对映选择性合成一系列功能多样化的ent-赤霉素和雪松烯型骨架 .

双环[3.2.1]辛烷的合成

双环[3.2.1]辛烷体系一直是许多合成方法的研究对象 . 为制备双环[3.2.1]辛烷体系而开发的一些更有效的方法是基于不同类型功能化三环[3.2.1.0 2.7 ]辛烷衍生物的选择性断裂 .

未来方向

: Presset, M., Coquerel, Y., & Rodriguez, J. (2013). Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Chemical Reviews, 113(1), 525–595. DOI: 10.1021/cr200364p : Liu, H., Ji, D.-W., Min, X.-T., Mei, Y.-K., Sun, S.-H., Zhang, G., … & Chen, Q.-A. (2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters, 25(11), 1878-1882. DOI: 10.1021/acs.orglett.3c00397 : Zhu, Y., Zheng, J., & Evans, P. A. (2023). Intramolecular Rhodium-Catalyzed [(3+2+2)] Carbocyclization Reactions with Dienylidenecyclopropanes: A Concise and Stereoselective Total Synthesis of the Sesquiterpene (+)-Zizaene. Journal of the American Chemical Society, 145(7), 3833-3838. DOI: 10.1021/jacs.2c10923

作用机制

Target of Action

Bicyclo[3.2.1]oct-2-ene is a complex organic compound with a unique structure

Mode of Action

The mode of action of Bicyclo[32It has been used in the synthesis of complex bicyclo[321]octane scaffolds via intramolecular 1,3-dipolar nitrone cycloaddition reaction . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the molecular structure of the target.

Biochemical Pathways

The biochemical pathways affected by Bicyclo[32It is known to be involved in the synthesis of complex bicyclo[321]octane scaffolds . These scaffolds are found in many biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes . Therefore, it can be inferred that Bicyclo[3.2.1]oct-2-ene may affect the biochemical pathways related to these compounds.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[32Its molecular weight is 108.18 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The molecular and cellular effects of Bicyclo[32Its role in the synthesis of complex bicyclo[321]octane scaffolds suggests that it may have significant effects on the structure and function of molecules and cells .

属性

IUPAC Name |

bicyclo[3.2.1]oct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHSTKKZWWSIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002599 | |

| Record name | Bicyclo[3.2.1]oct-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-02-9 | |

| Record name | Bicyclo(3.2.1)oct-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.2.1]oct-2-ene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.2.1]oct-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to access Bicyclo[3.2.1]oct-2-ene?

A1: Several methods have been developed to synthesize Bicyclo[3.2.1]oct-2-ene. One prominent approach is the gold-catalyzed cycloisomerization of 1,6-enynes. [, ] This atom-economical reaction offers high yields and allows for the incorporation of various functional groups. [] Indium-catalyzed cycloisomerization presents an alternative route, exhibiting excellent yields and control over the reaction pathway depending on the substituents on the alkyne. [] Other methods include the rearrangement of 4-vinylcyclohexene radical cation, [, , , ] and reactions involving halocarbenes with bicyclic precursors. [, , ]

Q2: How does the substitution pattern on the 1,6-enyne influence the regioselectivity of the cycloisomerization reaction?

A2: The substitution pattern on the alkyne moiety significantly impacts the regiochemical outcome of both gold- and indium-catalyzed cycloisomerizations. Generally, non-substituted alkynes favor the 5-exo pathway, leading to Bicyclo[3.2.1]oct-2-ene derivatives. [, ] In contrast, substituted alkynes tend to undergo a 6-endo cyclization, yielding Bicyclo[3.3.1]nonadiene products. [, ] Interestingly, the presence of electron-withdrawing groups on aryl-substituted alkynes can shift the preference back towards the exo pathway. [] DFT calculations support these observations, correlating the stability of reaction intermediates with the observed endo:exo ratios. [, ]

Q3: Can Bicyclo[3.2.1]oct-2-ene undergo hydrogen-deuterium exchange?

A3: Yes, under strongly basic conditions (tert-BuO−/tert-BuOD) at elevated temperatures (185 °C), Bicyclo[3.2.1]oct-2-ene undergoes hydrogen-deuterium exchange. [] This exchange occurs through both allylic and vinylic carbanionic intermediates. While previous studies using tert-BuO−/DMSO observed only allylic exchange, the use of tert-BuOD as a deuterium source allows for exchange at both positions. [] NMR studies have been used to determine the relative rates of exchange at different positions and the stereoselectivity at the allylic site. []

Q4: Are there reactions involving Bicyclo[3.2.1]oct-2-ene derivatives and organometallic compounds?

A4: Yes, one example involves the reaction between [Mn(CO)3(η5-C7H9)] and phenyllithium, followed by treatment with (CH3)3SiCl, leading to the formation of a Bicyclo[3.2.1]oct-2-ene complex through intramolecular carbene-cycloheptadienyl coupling. []

Q5: What is the molecular formula and molecular weight of Bicyclo[3.2.1]oct-2-ene?

A5: The molecular formula of Bicyclo[3.2.1]oct-2-ene is C8H12, and its molecular weight is 108.18 g/mol.

Q6: What spectroscopic techniques are useful for characterizing Bicyclo[3.2.1]oct-2-ene and its derivatives?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to characterize Bicyclo[3.2.1]oct-2-ene and its derivatives. [, ] In addition to NMR, infrared (IR) spectroscopy provides valuable information about the functional groups present in these molecules. [, ] Mass spectrometry (MS) is another essential tool, particularly tandem MS, which aids in elucidating fragmentation patterns and confirming structural assignments. [] X-ray crystallography has also been employed to determine the precise three-dimensional structures of some Bicyclo[3.2.1]oct-2-ene derivatives. [, ]

Q7: Are there known applications of Bicyclo[3.2.1]oct-2-ene derivatives in medicinal chemistry?

A7: Yes, a study explored a podophyllotoxin analog containing a Bicyclo[3.2.1]octane moiety fused with an indole ring. [] This compound displayed significant anti-cancer activity by causing microtubule depolymerization in carcinoma cells. [] Computer modeling studies suggested that the unique bicyclic structure plays a crucial role in its biological activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。